2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate
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Overview
Description
The compound “2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. The azetidine ring is substituted with a 2-methylpropanenitrile group and a trifluoroacetate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the 2-methylpropanenitrile group, and the trifluoroacetate group .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate and its analogs have been synthesized and investigated for their potential as novel ligands for nicotinic receptors. One study describes the synthesis of a related compound, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which might be a novel ligand for such receptors, using Stille coupling and trifluoroacetic acid (TFA) for deprotection (Karimi & Långström, 2002).
- Another study explored the use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for the synthesis of various compounds, demonstrating the versatility of azetidinone derivatives in synthetic chemistry (Dao Thi et al., 2018).
Applications in Organic Synthesis
- Azetidin-3-yl compounds have been employed in the synthesis of various biologically active structures. For instance, a study on the synthesis and biological evaluation of Schiff's bases and 2-azetidinones demonstrated their potential as antidepressant and nootropic agents, highlighting the relevance of the azetidinone structure in CNS-active agents (Thomas et al., 2016).
Potential in Medicinal Chemistry
- Research into azetidinone derivatives has revealed their significance in the field of medicinal chemistry. For example, a compound synthesized from an azetidin-3-yl precursor, AZD9833, was identified as a potent and orally bioavailable selective estrogen receptor degrader and antagonist, demonstrating the potential of these compounds in cancer therapy (Scott et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yl)-2-methylpropanenitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.C2HF3O2/c1-7(2,5-8)6-3-9-4-6;3-2(4,5)1(6)7/h6,9H,3-4H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYFSGLBWCXGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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